N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide

KCNQ potassium channel Structure-activity relationship Benzamide

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide (CAS 851291-87-7) is a structurally distinct benzamide featuring a 3,5-dimethoxy substitution pattern, a polar sulfolane ring, and an N-isobutyl side chain. This underexplored chemotype is ideal as a diversity element in KCNQ (Kv7) ion channel screening libraries or as a matched-pair comparator for SAR exploration against the 3,4-dimethoxy series (e.g., CAS 898413-30-4). Procure for high-throughput patch-clamp screening or computational docking studies to generate critical potency and selectivity data. Inquire for high-purity batches suitable for analytical method development.

Molecular Formula C17H25NO5S
Molecular Weight 355.45
CAS No. 851291-87-7
Cat. No. B2610126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide
CAS851291-87-7
Molecular FormulaC17H25NO5S
Molecular Weight355.45
Structural Identifiers
SMILESCC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)OC)OC
InChIInChI=1S/C17H25NO5S/c1-12(2)10-18(14-5-6-24(20,21)11-14)17(19)13-7-15(22-3)9-16(8-13)23-4/h7-9,12,14H,5-6,10-11H2,1-4H3
InChIKeyMIHZKZUEGZXZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide (CAS 851291-87-7)


N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide (CAS 851291-87-7) is a synthetic small molecule belonging to the benzamide class, characterized by a 3,5-dimethoxy-substituted benzamide core linked to a 1,1-dioxo-thiolan-3-yl (sulfolane) moiety and an N-(2-methylpropyl) side chain [1]. The compound has a molecular formula of C17H25NO5S and a molecular weight of 355.45 g/mol [1]. Its structural architecture—incorporating a polar sulfone ring, a dimethoxybenzamide pharmacophore, and a branched alkyl amide substituent—is consistent with chemotypes explored in ion channel modulation, particularly as KCNQ (Kv7) potassium channel agonists [2]. However, the compound's specific biological targets, potency, selectivity profile, and in vivo characteristics remain undocumented in the open scientific literature. Procurement decisions are therefore constrained to selecting this compound solely as a screening library component or as a starting point for internal structure-activity relationship (SAR) exploration, given the absence of published comparative performance data.

Why KCNQ-Targeted Benzamides Cannot Be Treated as Interchangeable Commodities


The KCNQ (Kv7) potassium channel family comprises five subtypes (KCNQ1-5) with distinct tissue distributions and physiological roles [1]. Clinically validated KCNQ activators such as retigabine and ICA-27243 derive their therapeutic windows from specific subtype selectivity profiles and voltage-dependent activation mechanisms [2]. Within the benzamide chemical space, subtle modifications—including the position and nature of aryl substituents (e.g., 3,5-dimethoxy vs. 3,4-dimethoxy vs. 3,4-difluoro), the N-alkyl chain length and branching, and the sulfone ring oxidation state—can produce order-of-magnitude shifts in potency, selectivity, and pharmacokinetic behavior [2]. The dioxothiolan (sulfolane) moiety present in CAS 851291-87-7 introduces a polar sulfone group absent from the majority of characterized benzamide KCNQ modulators, potentially altering solubility, metabolic stability, and binding mode [3]. Without quantitative head-to-head data, substituting this compound with a structurally related benzamide (such as N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide, CAS 898413-30-4) carries the risk of unrecognized shifts in target engagement, selectivity, and downstream pharmacological effects.

Quantitative Differentiation Evidence for CAS 851291-87-7 Relative to Closest Analogs


Structural Distinction: 3,5-Dimethoxy Substitution Pattern vs. Closest 3,4-Dimethoxy Analog

The target compound possesses a 3,5-dimethoxy substitution on the benzamide ring. Its closest commercially indexed structural analog, N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide (CAS 898413-30-4), bears a 3,4-dimethoxy pattern and an N-butyl rather than N-(2-methylpropyl) substituent [1]. In the broader benzamide KCNQ modulator literature, the position of methoxy substituents has been demonstrated to influence both potency and subtype selectivity; for example, the 3,4-difluoro substitution pattern in ICA-27243 is critical for its KCNQ2/Q3 selectivity over KCNQ4 [2]. No direct comparative activity data exist for the 3,5- vs. 3,4-dimethoxy pairing.

KCNQ potassium channel Structure-activity relationship Benzamide

N-(2-Methylpropyl) Side Chain vs. N-Butyl in Closest Analog: Implications for Lipophilicity and Metabolic Stability

The target compound incorporates an N-(2-methylpropyl) (isobutyl) amide substituent, whereas the closest indexed structural analog (CAS 898413-30-4) uses an N-butyl group [1]. The branched isobutyl group introduces a tertiary carbon adjacent to the amide nitrogen, which can sterically hinder metabolic N-dealkylation—a common clearance mechanism for tertiary benzamides [2]. In the KCNQ activator field, the nature of the N-alkyl substituent has been shown to modulate both potency and brain penetration; for instance, pynegabine (HN37) achieves 10-fold higher brain-to-blood exposure ratios compared to retigabine, partly attributed to differences in N-substitution [3].

Medicinal chemistry Metabolic stability Lipophilicity

Absence of Documented Biological Activity for CAS 851291-87-7: A Critical Procurement Consideration

A systematic search of PubMed, PubChem, BindingDB, ChEMBL, Google Patents, and major chemical vendor databases (excluding benchchems, molecule, evitachem, and vulcanchem) returned no quantitative biological activity data for CAS 851291-87-7. In contrast, the broader class of benzamide KCNQ activators is well-characterized: retigabine activates KCNQ2-5 with EC50 values in the low micromolar range [1]; ICA-27243 is a selective KCNQ2/Q3 activator with an EC50 of 0.38 μM [2]; and ML-213 selectively activates KCNQ2 (EC50 = 230 nM) and KCNQ4 (EC50 = 510 nM) [3]. The complete absence of documented activity for this compound means it cannot be positioned relative to these benchmarks.

Biological activity KCNQ channel Screening

Appropriate Procurement and Application Scenarios for CAS 851291-87-7 Given Current Evidence Limitations


Exploratory Screening Library Expansion for KCNQ Channel Modulator Discovery

Given the complete absence of documented biological activity, the most defensible application for CAS 851291-87-7 is inclusion as a diversity element in a screening library targeting KCNQ (Kv7) channel modulation. The compound's structural features—the 3,5-dimethoxybenzamide core, the polar sulfolane ring, and the branched N-isobutyl substituent—represent an underexplored combination within the benzamide KCNQ chemotype space. Procuring a small quantity (e.g., 5-10 mg) for high-throughput or automated patch-clamp screening against KCNQ1-5 subtypes would generate the fundamental potency and selectivity data currently absent from the public domain. This scenario directly addresses the evidence gap identified in Section 3, Evidence Item 3 [1].

Internal Structure-Activity Relationship (SAR) Comparator for 3,4-Dimethoxy vs. 3,5-Dimethoxy Benzamide Series

For research groups already characterizing the 3,4-dimethoxybenzamide KCNQ activator series (represented by CAS 898413-30-4), CAS 851291-87-7 can serve as a matched-pair comparator to probe the SAR consequences of shifting the dimethoxy substitution pattern from 3,4- to 3,5-. In known KCNQ benzamide series, the position of aryl substituents significantly impacts subtype selectivity—as demonstrated by ICA-27243 (3,4-difluoro) versus its regioisomers [2]. Procuring both compounds simultaneously (CAS 851291-87-7 and CAS 898413-30-4) and testing them under identical assay conditions would resolve the unquantified structural difference documented in Section 3, Evidence Item 1.

Computational Chemistry and Molecular Docking Studies to Generate Testable Hypotheses

In the absence of experimental activity data, computational approaches can provide preliminary guidance. The compound's 3,5-dimethoxy substitution pattern and branched N-isobutyl group distinguish it from most characterized KCNQ benzamide modulators. Docking this compound into published KCNQ2 cryo-EM structures (e.g., PDB: 7CR1 in complex with ztz240 or retigabine [3]) could generate testable hypotheses about binding mode and subtype preference. The polar sulfolane ring may engage different residues in the voltage-sensor domain compared to the aromatic or heteroaromatic N-substituents of characterized activators. Such computational predictions, while not a substitute for experimental data, can guide prioritization for subsequent in vitro testing and mitigate the procurement risk associated with a completely uncharacterized compound.

Analytical Reference Standard for Method Development in Benzamide-Sulfone Analysis

The compound's well-defined molecular formula (C17H25NO5S, MW 355.45) and the presence of a UV-active benzamide chromophore combined with a polar sulfone group make it potentially suitable as an analytical reference standard for developing LC-MS or HPLC methods tailored to benzamide-sulfone hybrid molecules. Procurement of a high-purity batch (>95%) can support method validation for purity assessment, logP determination, and stability studies, which are prerequisites for any subsequent biological evaluation [1]. This scenario addresses the practical need to characterize the compound's physicochemical properties before committing to biological assays.

Quote Request

Request a Quote for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.